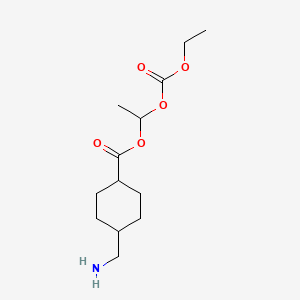
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, an aminomethyl group, and an ethoxycarbonyl ester group. The trans- configuration indicates the specific spatial arrangement of these groups around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- typically involves multiple steps. One common method includes the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid The final step involves esterification with ethyl chloroformate under controlled conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale esterification units. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a model compound for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- involves its interaction with specific molecular targets. In biological systems, it can inhibit plasmin-induced fibrinolysis by binding to lysine-binding sites on plasminogen . This interaction prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and promoting clot stability .
Comparación Con Compuestos Similares
Similar Compounds
Tranexamic acid: A well-known antifibrinolytic agent with a similar structure but without the ethoxycarbonyl ester group.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
104418-78-2 |
|---|---|
Fórmula molecular |
C13H23NO5 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
1-ethoxycarbonyloxyethyl 4-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-3-17-13(16)19-9(2)18-12(15)11-6-4-10(8-14)5-7-11/h9-11H,3-8,14H2,1-2H3 |
Clave InChI |
IFIYQIUIDPBJEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C)OC(=O)C1CCC(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
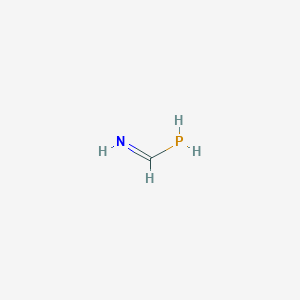
phosphanium](/img/structure/B14343243.png)
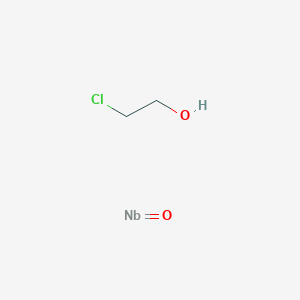
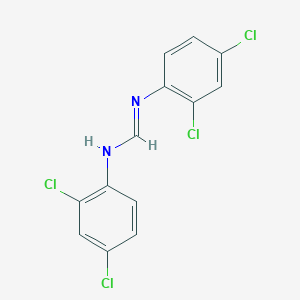
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
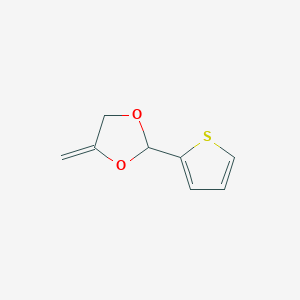

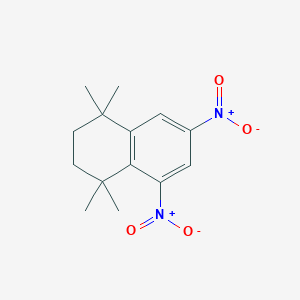
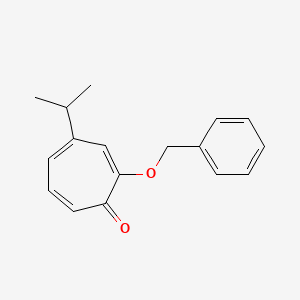
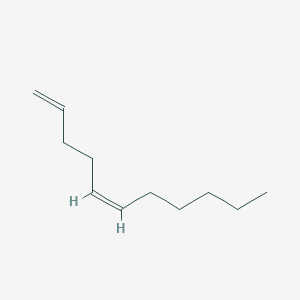
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
